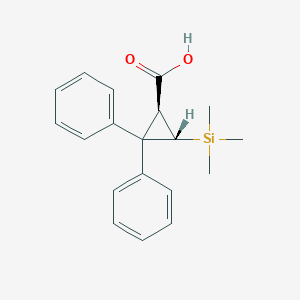
2,6,6-Trimethyloct-7-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyloct-7-EN-2-OL is an organic compound with the molecular formula C11H22O. It is a colorless liquid with a strong lemon-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyloct-7-EN-2-OL typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, where the compound is synthesized under high pressure and temperature in the presence of a catalyst to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur where the hydroxyl group is replaced by a halogen atom using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyloct-7-EN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a fragrance ingredient in perfumes, personal care products, and cleaning agents.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. In the context of its use as a fragrance, the compound binds to olfactory receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a lemon-like odor. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trimethyloct-6-en-1-ol: This compound has a similar structure but differs in the position of the double bond and the hydroxyl group.
2,6-Dimethyloct-7-en-2-ol: Another similar compound with a slightly different structure and applications.
Uniqueness
2,6,6-Trimethyloct-7-EN-2-OL is unique due to its specific molecular structure, which imparts a distinct lemon-like odor. This makes it particularly valuable in the fragrance industry for creating fresh and clean scent profiles .
Eigenschaften
CAS-Nummer |
88295-72-1 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2,6,6-trimethyloct-7-en-2-ol |
InChI |
InChI=1S/C11H22O/c1-6-10(2,3)8-7-9-11(4,5)12/h6,12H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
LPIFYPGFTVDQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC(C)(C)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


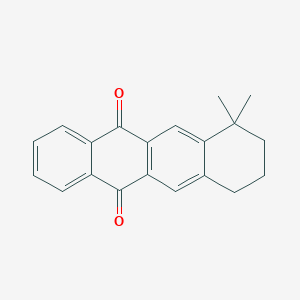
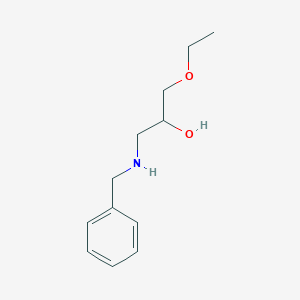
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
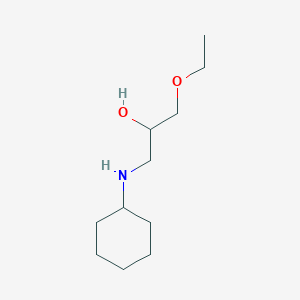
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
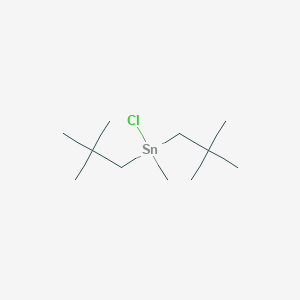
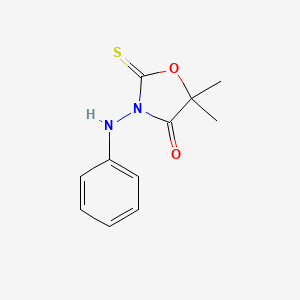
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
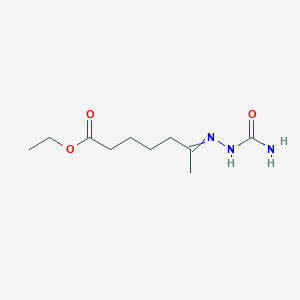
silane](/img/structure/B14378303.png)
